
Tris(2,2-bipyrimidine)ruthenium(II) Dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(2-(pyrimidin-2-yl)pyrimidine); dichlororuthenium is a coordination compound that features a ruthenium center coordinated to three 2-(pyrimidin-2-yl)pyrimidine ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tris(2-(pyrimidin-2-yl)pyrimidine); dichlororuthenium typically involves the reaction of ruthenium chloride with 2-(pyrimidin-2-yl)pyrimidine ligands under specific conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the mixture is heated to facilitate the coordination of the ligands to the ruthenium center. The resulting product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for tris(2-(pyrimidin-2-yl)pyrimidine); dichlororuthenium are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Tris(2-(pyrimidin-2-yl)pyrimidine); dichlororuthenium undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where the ruthenium center undergoes a change in oxidation state.
Reduction: It can also undergo reduction reactions, where the ruthenium center gains electrons.
Substitution: Ligand substitution reactions are common, where one or more of the 2-(pyrimidin-2-yl)pyrimidine ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. Substitution reactions often require the presence of other ligands and may be facilitated by heating or the use of catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state ruthenium complexes, while reduction reactions may produce lower oxidation state complexes. Substitution reactions result in new ruthenium complexes with different ligand environments .
Scientific Research Applications
Tris(2-(pyrimidin-2-yl)pyrimidine); dichlororuthenium has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Biology: The compound has been studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Medicine: Research has explored its use in photodynamic therapy, where it acts as a photosensitizer to generate reactive oxygen species that can kill cancer cells.
Mechanism of Action
The mechanism of action of tris(2-(pyrimidin-2-yl)pyrimidine); dichlororuthenium involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, leading to cell death. In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that cause oxidative damage to cellular components .
Comparison with Similar Compounds
Similar Compounds
Tris(2,2’-bipyridyl)dichlororuthenium: Another ruthenium complex with similar coordination geometry but different ligands.
Tris(1,10-phenanthroline)dichlororuthenium: A ruthenium complex with 1,10-phenanthroline ligands.
Uniqueness
Tris(2-(pyrimidin-2-yl)pyrimidine); dichlororuthenium is unique due to the specific electronic and steric properties imparted by the 2-(pyrimidin-2-yl)pyrimidine ligands. These properties influence its reactivity, stability, and interaction with biological molecules, making it distinct from other ruthenium complexes .
Properties
Molecular Formula |
C24H18Cl2N12Ru |
|---|---|
Molecular Weight |
646.5 g/mol |
IUPAC Name |
dichlororuthenium;2-pyrimidin-2-ylpyrimidine |
InChI |
InChI=1S/3C8H6N4.2ClH.Ru/c3*1-3-9-7(10-4-1)8-11-5-2-6-12-8;;;/h3*1-6H;2*1H;/q;;;;;+2/p-2 |
InChI Key |
DVHNMJRXSLLELA-UHFFFAOYSA-L |
Canonical SMILES |
C1=CN=C(N=C1)C2=NC=CC=N2.C1=CN=C(N=C1)C2=NC=CC=N2.C1=CN=C(N=C1)C2=NC=CC=N2.Cl[Ru]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


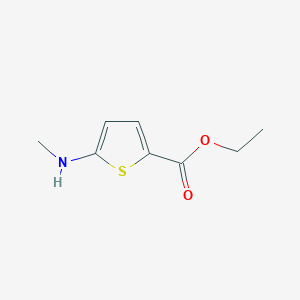

![2-[[(Phenylmethoxy)carbonyl]amino]benzeneacetic acid](/img/structure/B13515127.png)
![Imidazo[1,2-a]pyridine-3-propanol](/img/structure/B13515130.png)
![[4-(Fluoromethyl)oxan-4-yl]methanesulfonyl chloride](/img/structure/B13515131.png)

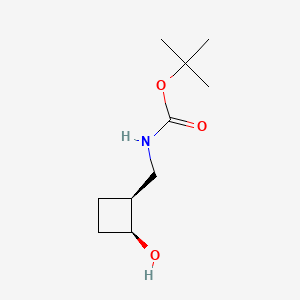
![rac-(1R,5R)-3-benzyl-1-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B13515142.png)
![4-amino-1,7-dimethyl-1H,7H-2lambda6-pyrazolo[3,4-c][1,2]thiazine-2,2-dione](/img/structure/B13515149.png)
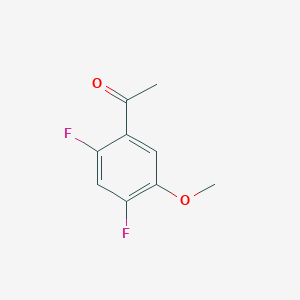
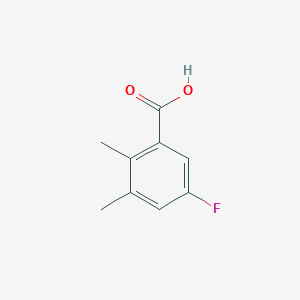
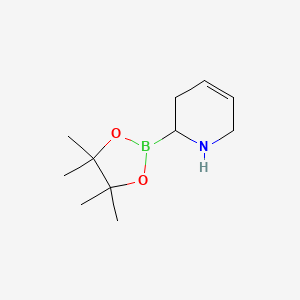
![5-Azaspiro[3.4]octan-7-one hydrochloride](/img/structure/B13515186.png)

